2-Heptyl-4-quinolone

Quorum Sensing Transcriptomics Pseudomonas aeruginosa

Select HHQ for reproducible PqsR agonist studies (EC50 1.50 ± 0.25 µM). Its structure yields defined quorum sensing modulation without iron-chelation confounding. Ideal for species-specific Vibrio inhibition assays and anti-virulence scaffold development. Ensure your results with this benchmark compound.

Molecular Formula C16H21NO
Molecular Weight 243.34 g/mol
CAS No. 2503-80-2
Cat. No. B1329942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptyl-4-quinolone
CAS2503-80-2
Synonyms2-heptyl-4-hydroxyquinoline
MY 12-62c
MY-12-62c
MY12-62c
Molecular FormulaC16H21NO
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC(=O)C2=CC=CC=C2N1
InChIInChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18)
InChIKeyUYRHHBXYXSYGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptyl-4-hydroxyquinoline (HHQ) CAS 2503-80-2: A Critical PQS Precursor and Iron-Chelating Quorum-Sensing Signal in Pseudomonas aeruginosa Research


2-Heptyl-4-hydroxyquinoline (HHQ; CAS 2503-80-2), a monohydroxyquinoline bearing a heptyl substituent at the 2-position, is a primary endogenous quorum-sensing (QS) signal molecule produced by the opportunistic pathogen Pseudomonas aeruginosa [1][2]. HHQ functions as the obligate biosynthetic precursor to the Pseudomonas quinolone signal (PQS; 2-heptyl-3-hydroxy-4-quinolone) via the action of the monooxygenase PqsH [3]. Beyond its role as a signaling molecule, HHQ exhibits intrinsic biological activities including iron chelation [4] and direct antimicrobial activity against Gram-positive pathogens such as Staphylococcus aureus [5], establishing it as a versatile chemical probe for studying bacterial pathogenesis, biofilm dynamics, and inter-species competition.

2-Heptyl-4-hydroxyquinoline (HHQ) CAS 2503-80-2: Why Structural Analogs Cannot Be Interchanged Without Compromising Specific Biological and Analytical Outcomes


Generic substitution among the closely related 2-alkyl-4-quinolone (AQ) congeners—specifically HHQ (2-heptyl-4-hydroxyquinoline), PQS (2-heptyl-3-hydroxy-4-quinolone), and HQNO (2-heptyl-4-hydroxyquinoline N-oxide)—is scientifically invalid due to their fundamentally distinct and non-overlapping roles in quorum sensing regulation and cellular function [1][2]. HHQ uniquely triggers a PqsR-dependent positive feedback loop that upregulates the pqsABCDE operon, whereas PQS activates broader virulence regulons via PqsR-dependent and PqsR-independent pathways, and HQNO lacks transcriptional signaling activity altogether, instead acting as a cytochrome bc1 inhibitor [3][4]. Furthermore, these compounds exhibit differentiated iron-chelation capacities and antimicrobial spectra, making HHQ the only molecule in its class suitable for studies interrogating early-stage AQ biosynthesis, PqsR-specific signaling events, or Pf4 prophage-mediated autolysis in biofilms [5].

2-Heptyl-4-hydroxyquinoline (HHQ) CAS 2503-80-2: Quantitative Evidence of Functional Differentiation from Its Closest Analogs PQS and HQNO


Differential Quorum Sensing Transcriptional Activation: HHQ Exclusively Upregulates the pqsABCDE Operon, Unlike PQS

In engineered P. aeruginosa strains with uncoupled AQ biosynthesis, exogenous HHQ triggered a PqsR-dependent positive feedback loop, leading to the increased expression of only the pqsABCDE operon. In contrast, exogenous PQS promoted the expression of a much broader set of genes involved in virulence factor production and the iron-starvation response, functioning via both PqsR-dependent and PqsR-independent pathways [1]. This demonstrates that HHQ and PQS, despite structural similarity, control distinct regulons.

Quorum Sensing Transcriptomics Pseudomonas aeruginosa

Absence of Signaling Function in HQNO: HHQ is a True QS Signal, HQNO is Not

Transcriptomic analyses on P. aeruginosa revealed that while both HHQ and PQS influence the expression of multiple genes, HQNO had no effect on the P. aeruginosa transcriptome and therefore does not function as a QS signal molecule [1][2]. HQNO instead acts as a cytochrome bc1 inhibitor [2].

Quorum Sensing Transcriptomics HQNO

HHQ Accumulation Drives Pf4 Prophage-Mediated Autolysis in Biofilms: A Phenotype Masked by HQNO

In P. aeruginosa colony biofilms, mutation of pqsL results in the accumulation of HHQ, which in turn leads to Pf4 prophage activation and consequently autolysis. Notably, this effect is not mediated via the cognate receptor PqsR [1]. The synthesis of HQNO in wild-type PAO1 limits this HHQ-induced autolysis, demonstrating a functional antagonism between the two molecules [1].

Biofilm Autolysis Prophage

Iron-Regulated Antimicrobial Activity Against S. aureus: HHQ Exhibits Direct Killing Potentiated by Iron Depletion

HHQ exhibits innate antimicrobial activity against Staphylococcus aureus. Iron depletion potentiates the antistaphylococcal activity of HHQ, a feature it shares with HQNO [1]. However, HHQ's dual role as both a signal and an antimicrobial agent distinguishes it from non-signaling AQs.

Antimicrobial Staphylococcus aureus Iron Chelation

2-Heptyl-4-hydroxyquinoline (HHQ) CAS 2503-80-2: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation


Delineating PqsR-Dependent vs. PqsR-Independent Quorum Sensing Pathways in P. aeruginosa

Employ HHQ as a selective agonist to isolate and study the PqsR-dependent positive feedback loop controlling pqsABCDE operon expression. Because HHQ does not activate the broader virulence regulons that PQS does (as established by transcriptomic comparison [1]), researchers can unambiguously attribute observed transcriptional changes to PqsR autoinduction without the confounding influence of iron-starvation or virulence gene activation. This makes HHQ essential for fundamental studies of the pqs QS circuit architecture [1].

Investigating Pf4 Prophage Activation and Biofilm Autolysis Mechanisms

Utilize HHQ to induce Pf4 prophage-mediated autolysis in P. aeruginosa colony biofilms, a specific phenotype that is directly attributable to HHQ accumulation and masked by HQNO [2]. This application is critical for research into biofilm dispersal strategies and programmed cell death in chronic infections, particularly in cystic fibrosis isolates where this autolytic phenotype is observed [2].

Studies of Iron-Regulated Inter-Species Competition Between P. aeruginosa and S. aureus

HHQ is a suitable chemical probe for investigating how iron availability modulates the competitive fitness of P. aeruginosa against S. aureus in polymicrobial environments. Its antimicrobial activity is potentiated under iron-depleted conditions [3]. Given that HHQ is naturally produced by P. aeruginosa in the CF lung, exogenous addition of HHQ can be used to model and quantify the contribution of alkylquinolones to the pathogen's ability to outcompete S. aureus in iron-limited niches [3].

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